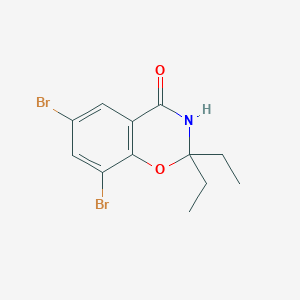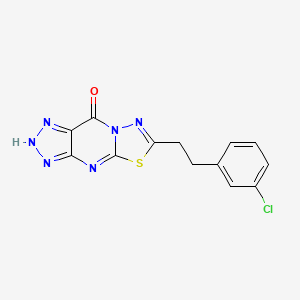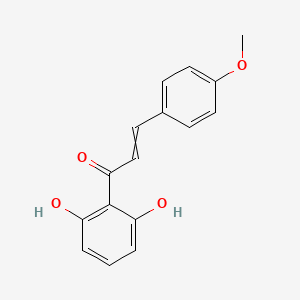
6,8-Dibromo-2,2-diethyl-2,3-dihydro-4H-1,3-benzoxazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-Dibromo-2,2-diethyl-2,3-dihydro-4H-1,3-benzoxazin-4-one is a chemical compound belonging to the benzoxazine family Benzoxazines are heterocyclic compounds containing nitrogen and oxygen atoms in their ring structure This particular compound is characterized by the presence of two bromine atoms at positions 6 and 8, and two ethyl groups at position 2
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-2,2-diethyl-2,3-dihydro-4H-1,3-benzoxazin-4-one typically involves the bromination of a precursor benzoxazine compound. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a suitable solvent and catalyst. The reaction is usually carried out under controlled temperature and pressure to ensure the selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6,8-Dibromo-2,2-diethyl-2,3-dihydro-4H-1,3-benzoxazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of the benzoxazine ring.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of dibromo-oxides.
Reduction: Formation of debrominated benzoxazine derivatives.
Substitution: Formation of substituted benzoxazine compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
6,8-Dibromo-2,2-diethyl-2,3-dihydro-4H-1,3-benzoxazin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 6,8-Dibromo-2,2-diethyl-2,3-dihydro-4H-1,3-benzoxazin-4-one involves its interaction with specific molecular targets. The bromine atoms and the benzoxazine ring structure play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the nature of the interacting molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6,8-Dibromo-2-thioxo-2,3-dihydro-4H-1,3-benzoxazin-4-one
- 6,8-Dibromo-1,3-dihydro-1,3,3-tri-
Uniqueness
6,8-Dibromo-2,2-diethyl-2,3-dihydro-4H-1,3-benzoxazin-4-one is unique due to the presence of two ethyl groups at position 2, which can influence its chemical reactivity and physical properties. The specific substitution pattern and the presence of bromine atoms make it distinct from other benzoxazine derivatives, providing unique opportunities for its application in various fields.
Eigenschaften
CAS-Nummer |
104619-86-5 |
|---|---|
Molekularformel |
C12H13Br2NO2 |
Molekulargewicht |
363.04 g/mol |
IUPAC-Name |
6,8-dibromo-2,2-diethyl-3H-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C12H13Br2NO2/c1-3-12(4-2)15-11(16)8-5-7(13)6-9(14)10(8)17-12/h5-6H,3-4H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
MBVBXXYDDYIVCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(NC(=O)C2=C(O1)C(=CC(=C2)Br)Br)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-Methyl-2-(morpholin-4-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14336637.png)







![3-Ethenylidene-7-propadienylidenebicyclo[3.3.1]nonane](/img/structure/B14336681.png)

